

A Comparative Guide to the X-ray Crystallography of Aniline Derivatives

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Compound of Interest

Compound Name: 4-methoxy-N-(thiophen-2-ylmethyl)aniline

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Aniline and its derivatives are foundational scaffolds in the development of pharmaceuticals and functional materials. Understanding their precise three-dimensional structure is paramount for rational drug design and the engineering of novel materials. X-ray crystallography provides atomic-level insights into their solid-state conformation and intermolecular interactions. This guide offers a comparative analysis of the crystallographic data for a selection of aniline derivatives, supported by experimental data and visualizations to aid researchers, scientists, and drug development professionals.

Data Presentation: Crystallographic Parameters of Aniline Derivatives

The following table summarizes key crystallographic data for several aniline derivatives, showcasing the influence of various substituents on their crystal structures.

Compound Name	Formula	Crystal System	Space Group	a (Å)	b (Å)	c (Å)	α (°)	β (°)	γ (°)	Z	Ref.
o-Chloroaniline	C_6H_6ClN	Orthorhombic	Pmm	18.391	10.357	6.092	90	90	90	8	[1]
m-Chloroaniline	C_6H_6ClN	Orthorhombic	Pcca	4.5039	19.820	12.699	90	90	90	8	[1]
2,6-Dichloroaniline	$C_6H_4Cl_2N$	Monoclinic	P2 ₁ /c	11.329	4.1093	15.445	90	99.96	90	4	[1]
p-Bromoaniline	C_6H_6BrN	Orthorhombic	Pnm	6.136	7.725	9.998	90	90	90	4	[2]
m-Nitroaniline	$C_6H_6N_2O_2$	Orthorhombic	Pbc2 ₁	6.501	19.330	5.082	90	90	90	4	[3]
4-Nitro-N-(pyridin-2-ylmethylidene)	$C_{12}H_9N_3O_2$	Monoclinic	P2 ₁ /n	3.8573	20.334	13.629	90	90.57	90	4	[4][5]

anilin
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2,6-Dinitroaniline	$C_6H_5N_3O_4$	Monoclinic	$P2_1/n$	3.782	27.729	7.152	90	95.41	90	4	[6]
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p-Aminobenzoic acid (β -form)	$C_7H_7NO_2$	Monoclinic	$P2_1/n$	18.551	3.860	18.642	90	93.56	90	8	[7]
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Ethyl 2-acetyl-3-anilino-4-butoxybenzoate	$C_{14}H_{19}NO_3$	Triclinic	P-1	8.045	9.390	10.419	72.77	77.68	69.49	2	[8]
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N-acetyl 4-bromo-2,6-dichloroaniline	$C_8H_6BrCl_2NO$	-	-	-	-	-	-	-	-	-	[9]
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Experimental Protocols

Detailed methodologies are crucial for the reproducibility of crystallographic studies. Below are examples of experimental protocols for the crystallization and X-ray data collection of aniline

derivatives.

Crystallization of Chloroaniline Derivatives[1]

- o-Chloroaniline and m-Chloroaniline: These liquid derivatives were crystallized in situ at low temperatures. The samples were introduced into a sample holder and then frozen using liquid nitrogen vapor. X-ray powder diffraction measurements were performed at 250 K.
- 2,6-dichloroaniline: This compound was recrystallized from acetone. The resulting crystals were thoroughly ground and pressed into a sample holder for X-ray data collection at room temperature.

Crystallization of p-Aminobenzoic Acid (PABA)[1][10]

p-Aminobenzoic acid is known to exhibit polymorphism, with the α and β forms being the most studied.

- α -Polymorph: This form is typically obtained as long, fibrous needles and is the commercially available form.
- β -Polymorph: This form appears as prisms and is the thermodynamically stable form below 25 °C.[1][10] It can be obtained by slow cooling crystallization from water or ethyl acetate at temperatures below 20 °C.[1][10] Careful control of supersaturation and cooling rate is necessary to obtain the pure β -form.[1][10]

General Single-Crystal X-ray Diffraction Data Collection[11]

While specific parameters vary between instruments and samples, a general workflow for single-crystal X-ray diffraction is as follows:

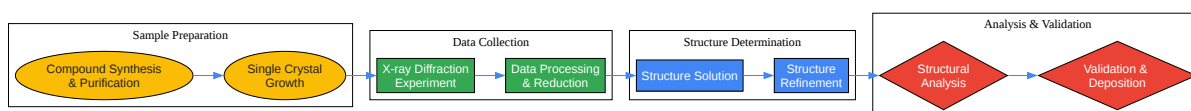
- Crystal Mounting: A suitable single crystal is mounted on a goniometer head.
- Data Collection: The crystal is exposed to a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector. Data is typically collected over a range of crystal orientations.

- **Structure Solution and Refinement:** The collected diffraction data is used to solve the crystal structure, typically using direct methods or Patterson methods. The initial structural model is then refined to achieve the best possible fit between the observed and calculated diffraction data.

Mandatory Visualization

Workflow of Single-Crystal X-ray Crystallography

The following diagram illustrates the general workflow for determining the crystal structure of a compound using single-crystal X-ray diffraction.

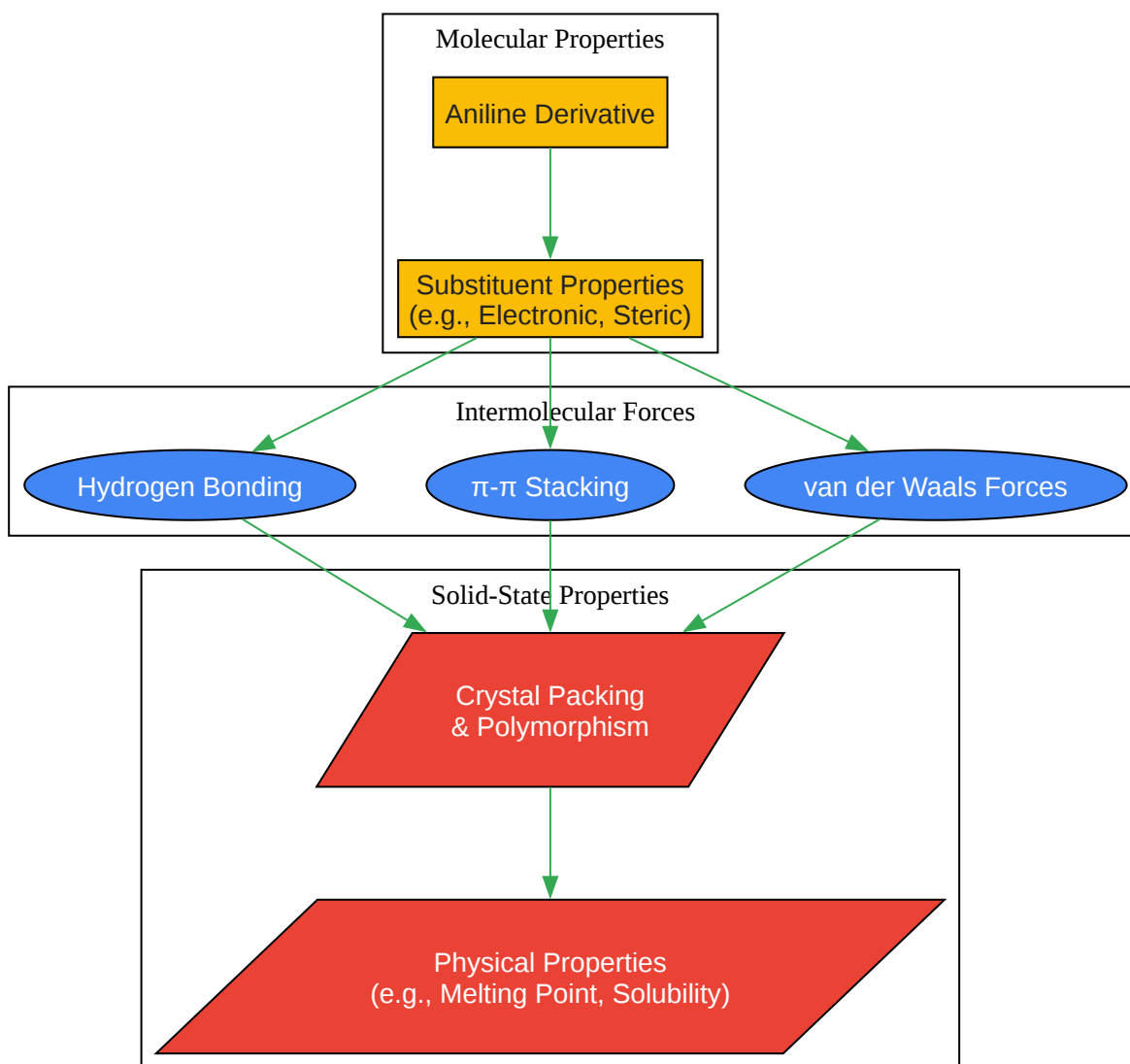


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A generalized workflow for single-crystal X-ray crystallography.

Influence of Substituents on Aniline Crystal Packing

This diagram illustrates the logical relationship between the nature of substituents on the aniline ring and the resulting crystal packing, which is a key determinant of the material's physical properties.



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Substituent effects on the crystal packing of aniline derivatives.

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